Ketocaine

Descripción general

Descripción

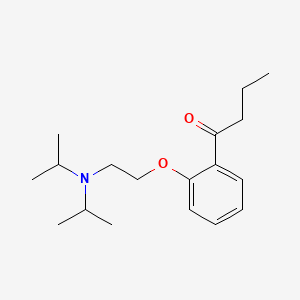

Ketocaína, también conocida por su nombre comercial Vericaina, es un anestésico local de éter amino que pertenece a la familia de las butirofenonas. Se utiliza principalmente de forma tópica para aliviar el dolor y se comercializa en Italia . El compuesto tiene una fórmula molecular de C18H29NO2 y una masa molar de 291.435 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La ketocaína se puede sintetizar mediante la síntesis de éter de Williamson. Esto implica la reacción entre 2’-hidroxibutirofenona y cloruro de diisopropilaminoetilo clorhidrato . Las condiciones de reacción suelen incluir el uso de una base para desprotonar el grupo hidroxilo, facilitando el ataque nucleófilo al haluro de alquilo.

Métodos de Producción Industrial: La producción industrial de ketocaína sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede aumentar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Reactivity of the Ketone Moiety

The butanone group (C=O) undergoes characteristic nucleophilic additions and reductions:

Nucleophilic Addition

-

Grignard Reagents : Forms tertiary alcohols upon addition (e.g., RMgX → R-C-OH).

-

Cyanide Ion : Produces cyanohydrins (R-C(OH)CN) under basic conditions, though this reaction is not explicitly documented for ketocaine .

Reduction

-

NaBH₄/LiAlH₄ : Reduces the ketone to a secondary alcohol (R-C-OH). This reaction is critical for analogs with enhanced hydrophilicity .

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ | 1-(2-(2-(bis(isopropyl)amino)ethoxy)phenyl)butan-1-ol |

| Nucleophilic Addition | RLi/RMgX | Quaternary alcohol derivatives |

Ether Linkage Stability

The ethoxy bridge (C-O-C) is susceptible to acid-catalyzed hydrolysis :

Mechanism

-

Protonation of the ether oxygen.

-

Cleavage to form a carbocation intermediate.

-

Trapping by water to yield 2'-hydroxybutyrophenone and diisopropylaminoethanol .

Conditions : Concentrated HCl/H₂SO₄ at elevated temperatures (>100°C).

Amine Group Reactions

The tertiary diisopropylamino group participates in:

Salt Formation

-

Reacts with acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts, enhancing bioavailability .

Alkylation

-

Quaternary ammonium derivatives can be synthesized via alkyl halides (e.g., CH₃I), increasing cationic character for prolonged anesthetic action .

Oxidative Pathways

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the butanone side chain to carboxylic acids (in vivo) .

-

Chemical Oxidation : Strong oxidizers (KMnO₄, CrO₃) may cleave the ketone to carboxylic acids, though this is not experimentally confirmed for this compound .

Photochemical Degradation

UV exposure induces Norrish Type I cleavage in the butyrophenone moiety, generating free radicals and degradation products like phenacyl derivatives .

| Degradation Product | Pathway |

|---|---|

| 2-(2-(Diisopropylamino)ethoxy)benzaldehyde | α-cleavage of butanone |

| Acetyl radicals | β-scission |

Aplicaciones Científicas De Investigación

La ketocaína tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis y reacciones de éteres.

Biología: Se ha investigado por sus efectos en los procesos celulares y las interacciones de membrana.

Industria: Se utiliza en la formulación de cremas y geles anestésicos tópicos.

Mecanismo De Acción

La ketocaína ejerce sus efectos bloqueando los canales de sodio en las membranas neuronales, inhibiendo así la iniciación y propagación de los potenciales de acción . Esto produce adormecimiento localizado y alivio del dolor. Los objetivos moleculares incluyen los canales de sodio dependientes de voltaje, y las vías involucradas están relacionadas con la inhibición de la transmisión de señales nerviosas.

Compuestos Similares:

Lidocaína: Otro anestésico local con un mecanismo de acción similar pero diferente estructura química.

Bupivacaína: Un anestésico local de acción más prolongada que se utiliza en diversos procedimientos médicos.

Procaína: Un anestésico local más antiguo con una duración de acción más corta en comparación con la ketocaína.

Singularidad: La singularidad de la ketocaína radica en su estructura química específica, que proporciona un equilibrio entre la potencia y la duración de la acción. A diferencia de otros anestésicos locales, la ketocaína tiene un perfil de efectos secundarios favorable y es eficaz en aplicaciones tópicas .

Comparación Con Compuestos Similares

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

Procaine: An older local anesthetic with a shorter duration of action compared to ketocaine.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound has a favorable side effect profile and is effective in topical applications .

Actividad Biológica

Ketocaine, a local anesthetic and analgesic compound, has garnered attention for its biological activities, particularly in pain management and potential antitumor effects. This article explores the diverse biological activities of this compound, supported by data tables and case studies.

This compound is chemically classified as an alkylating agent with the molecular formula and a molecular weight of approximately 291.43 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 0.966 g/cm³ |

| Boiling Point | 386.3 °C |

| Flash Point | 187.5 °C |

| LogP | 4.167 |

| Storage Conditions | 2-8 °C |

These characteristics suggest that this compound is stable under specific conditions, making it suitable for clinical applications.

This compound primarily acts by modifying oxygen consumption in tissues with predominant anaerobic metabolism and inhibiting mitotic activity in human lymphocytes stimulated by phytohemagglutinin . This dual action may contribute to its effectiveness in pain management and potential anticancer properties.

Analgesic Properties

Several studies have evaluated the analgesic effects of this compound:

- Local Anesthesia in Labor Pain : A randomized controlled trial involving 25 patients demonstrated that 76% reported good to moderate pain relief for an average duration of 2.5 hours following the application of this compound compresses .

- Treatment of Referred Pain : In another study with 23 women suffering from primary dysmenorrhea, local application of this compound significantly alleviated referred pain, showcasing its efficacy as a local anesthetic .

Antitumor Activity

Research indicates that this compound may possess antitumor properties:

- Animal Studies : In a study involving mice implanted with Ehrlich ascites tumor cells, this compound derivatives exhibited notable antitumor activity, outperforming some conventional chemotherapeutic agents like doxorubicin .

- In Vitro Studies : this compound has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting a potential role in cancer therapy .

Case Study: Efficacy in Clinical Settings

A systematic review analyzed multiple studies on the use of this compound for pain management during surgical procedures. The review highlighted that while the overall methodological quality was low, this compound consistently provided better analgesia compared to placebo treatments .

Summary of Findings from Key Studies

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Labor Pain Relief | Double-blind trial | 76% reported good to moderate relief for ~2.5 hours |

| Referred Pain | Randomized controlled trial | Significant reduction in referred pain |

| Antitumor Activity | Animal model | Notable inhibition of tumor growth compared to controls |

Propiedades

IUPAC Name |

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAWFWFJXIANHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862533 | |

| Record name | Ketocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092-46-2 | |

| Record name | Ketocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001092462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA1RT89G9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.